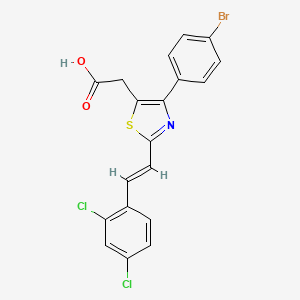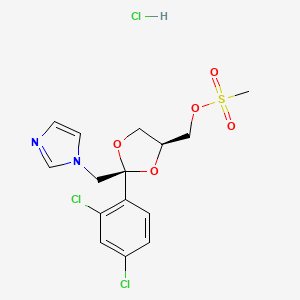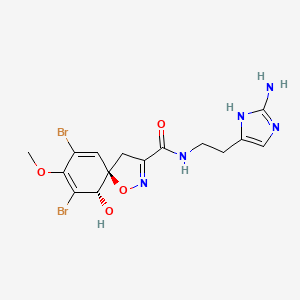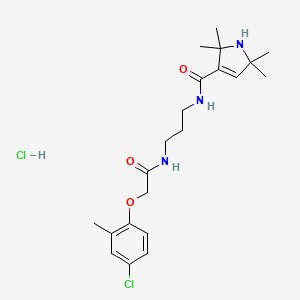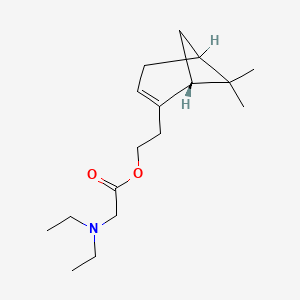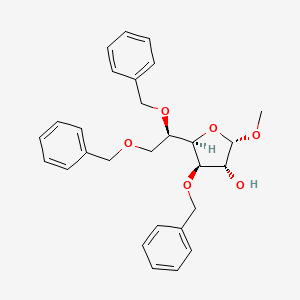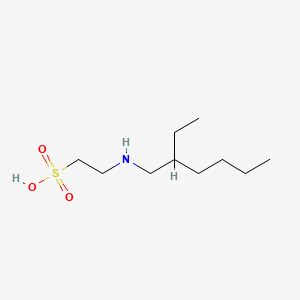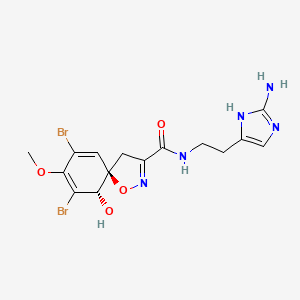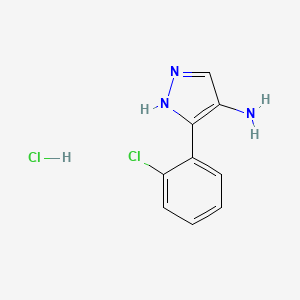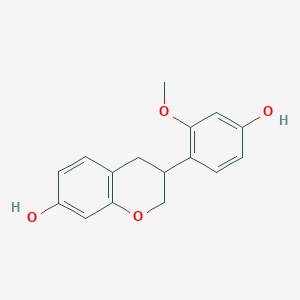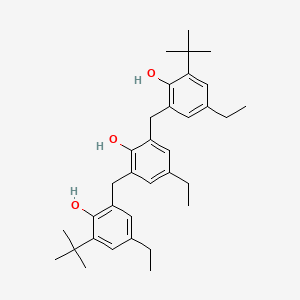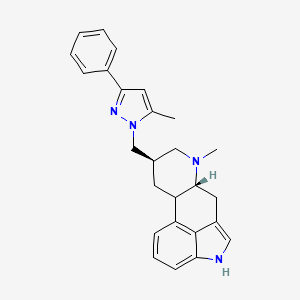
6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- is a complex organic compound that belongs to the class of ergoline derivatives. Ergoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a pyrazole moiety, which is a five-membered ring containing two nitrogen atoms, and an ergoline backbone, which is a tetracyclic structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- typically involves multiple steps, starting from simpler precursors. One common approach is to first synthesize the pyrazole moiety separately and then attach it to the ergoline backbone.
-
Synthesis of Pyrazole Moiety
-
Attachment to Ergoline Backbone
- The synthesized pyrazole moiety is then attached to the ergoline backbone through a nucleophilic substitution reaction.
- The reaction conditions typically involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and ergoline rings.
- Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction
- Reduction reactions can be performed on the nitrogen atoms in the pyrazole ring.
- Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution
- The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole ring.
- Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while reduction of the nitrogen atoms can lead to the formation of amines.
科学的研究の応用
6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- has several applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Studied for its unique reactivity and structural properties.
-
Biology
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological macromolecules.
-
Medicine
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Studied for its ability to interact with neurotransmitter receptors.
-
Industry
- Used in the development of new materials with specific electronic or optical properties.
- Investigated for its potential use in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound can bind to neurotransmitter receptors, particularly those in the central nervous system.
- It may also interact with enzymes involved in neurotransmitter synthesis and degradation.
-
Pathways Involved
- The binding of the compound to its targets can modulate the activity of various signaling pathways.
- This can lead to changes in neurotransmitter levels and neuronal activity, which may underlie its therapeutic effects.
類似化合物との比較
6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline: Similar in structure but may have different substituents on the pyrazole or ergoline rings.
5-Methyl-3-phenyl-1H-pyrazole: Lacks the ergoline backbone, which may result in different biological activities.
Ergoline derivatives: Other ergoline derivatives may have different substituents or modifications, leading to variations in their biological effects.
-
Uniqueness
- The presence of both the pyrazole moiety and the ergoline backbone in 6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- gives it unique structural and functional properties.
- This combination allows for specific interactions with molecular targets that may not be possible with other similar compounds.
特性
CAS番号 |
115219-09-5 |
|---|---|
分子式 |
C26H28N4 |
分子量 |
396.5 g/mol |
IUPAC名 |
(6aR,9R)-7-methyl-9-[(5-methyl-3-phenylpyrazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C26H28N4/c1-17-11-24(19-7-4-3-5-8-19)28-30(17)16-18-12-22-21-9-6-10-23-26(21)20(14-27-23)13-25(22)29(2)15-18/h3-11,14,18,22,25,27H,12-13,15-16H2,1-2H3/t18-,22?,25-/m1/s1 |
InChIキー |
HNSCQGABZZODTA-LCLGPDGMSA-N |
異性体SMILES |
CC1=CC(=NN1C[C@@H]2CC3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C)C6=CC=CC=C6 |
正規SMILES |
CC1=CC(=NN1CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


